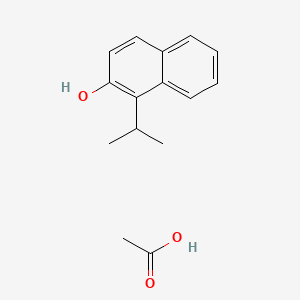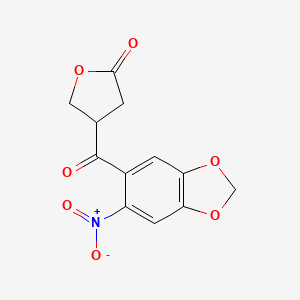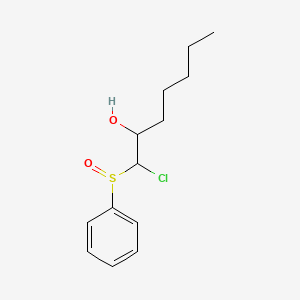
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione is a heterocyclic compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted phthalic anhydrides can be reacted with hydroxylamine derivatives to form the desired isoindole structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The hydroxyamino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis(3-imino-1-isoindolinylideneamino)benzene
- 2,6-bis(3-imino-1-isoindolinylideneamino)pyridine
- 1-hydroxyimidazoles and imidazole 3-oxides
Uniqueness
1,3-bis(hydroxyamino)-2H-isoindole-4,7-dione stands out due to its dual hydroxyamino groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .
Propiedades
Número CAS |
66341-32-0 |
|---|---|
Fórmula molecular |
C8H7N3O4 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
1-(hydroxyamino)-3-nitroso-2H-isoindole-4,7-diol |
InChI |
InChI=1S/C8H7N3O4/c12-3-1-2-4(13)6-5(3)7(10-14)9-8(6)11-15/h1-2,9-10,12-14H |
Clave InChI |
SJBWUHOJAOPIFK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(NC(=C2C(=C1)O)N=O)NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


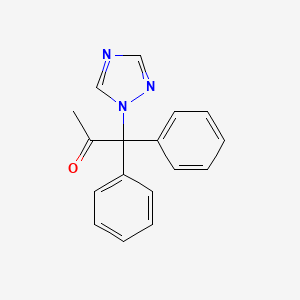
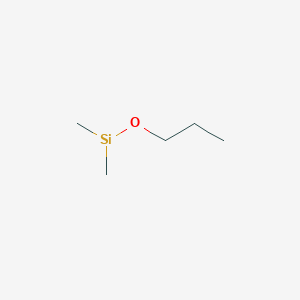
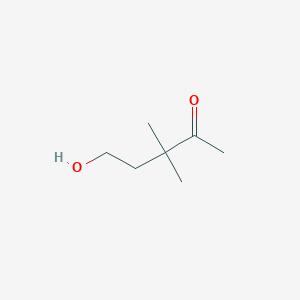
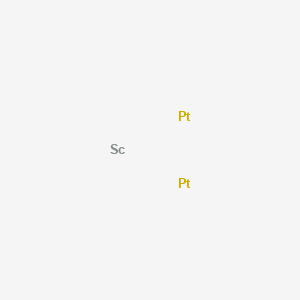
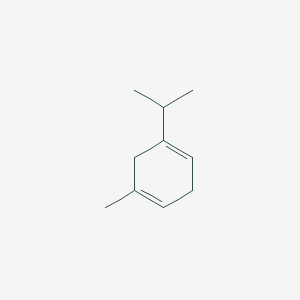
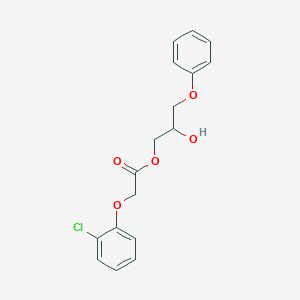
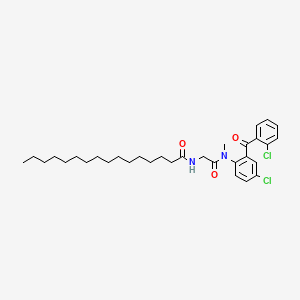

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

